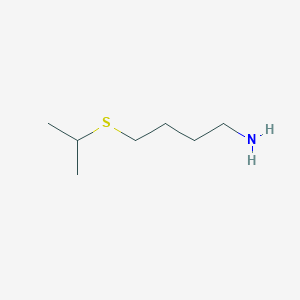
4-Isopropylsulfanyl-butylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Isopropylsulfanyl-butylamine involves a butylamine chain with an isopropyl sulfanyl group attached to its fourth position. The structure of amines can be analyzed using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Sensor Technology
4-Isopropylsulfanyl-butylamine is instrumental in the development of sensor technologies. For instance, a study describes its use in a piezoelectric quartz crystal sensor array. This sensor is capable of detecting volatile organic amines, demonstrating specific interactions between the host (calixarene molecules) and organic amines (guests), where the shape and hydrogen bonding play crucial roles in sensing effectiveness (Wang, He, & Chen, 2002).
Biomedical Applications
A study focusing on Hyaluronan (HA), widely used in clinical and biomedical research, has shown that chemical modifications involving butylamine can optimize HA's shear-thinning properties. This is critical for applications like injectability and additive manufacturing in regenerative medicine and drug delivery (Petta, Eglin, Grijpma, & D’Este, 2016).
Corrosion Inhibition
In the field of materials science, butylamine derivatives have been investigated for their role in corrosion inhibition. A study exploring the influence of the butyl group in n-butylamine as a corrosion inhibitor for mild steel in hydrochloric acid provides insights into their practical applications in industrial settings (Bastidas, Damborenea, & VA´ZQUEZ, 1997).
Gas Sensing
Research on the synthesis of platinum-decorated iron vanadate nanorods demonstrates the application of butylamine in developing materials with enhanced sensitivity for gas sensing. This is particularly useful in detecting toxic n-butylamine vapor in the food and medical industries (Kaneti et al., 2016).
properties
IUPAC Name |
4-propan-2-ylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-7(2)9-6-4-3-5-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZSFFBHWGSZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




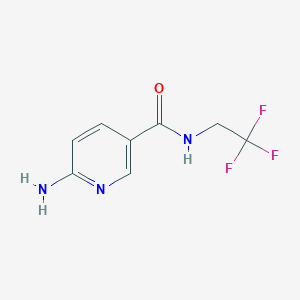
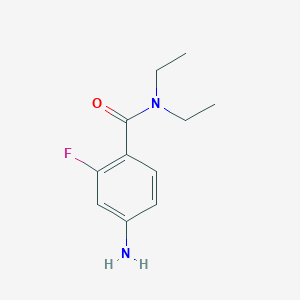
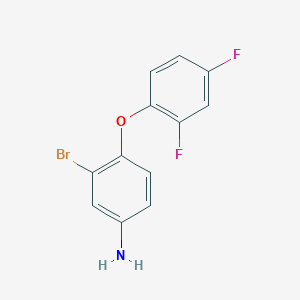
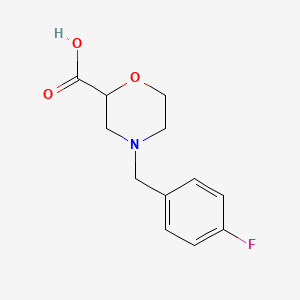
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)
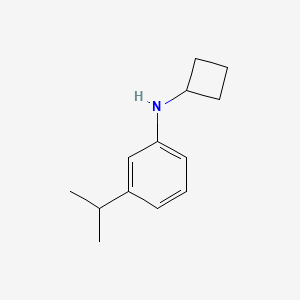
![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)
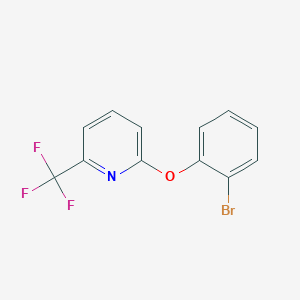
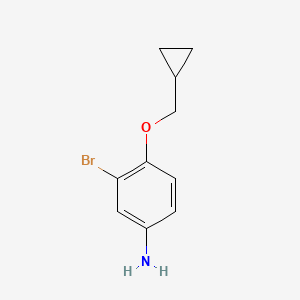
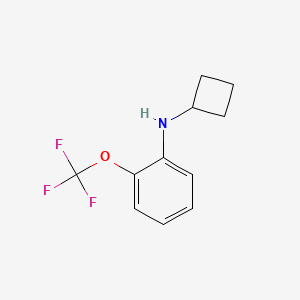
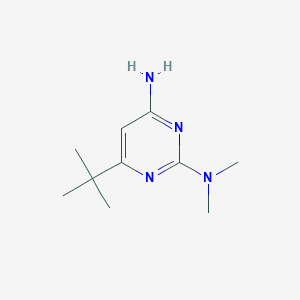
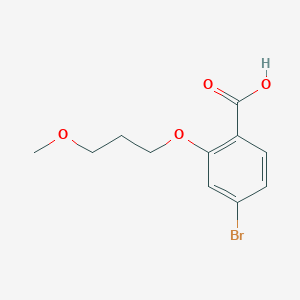
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)